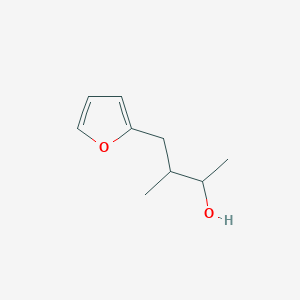
4-(Furan-2-yl)-3-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Furan-2-yl)-3-methylbutan-2-ol is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-3-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the radical bromination of the methyl group of a precursor compound, followed by a series of reactions to introduce the furan ring and the hydroxyl group. For example, the radical bromination of a methyl group with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions can yield a brominated intermediate. This intermediate can then be converted into the desired compound through further reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-3-methylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the furan ring.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: The oxidation of the hydroxyl group can yield a ketone or aldehyde.
Reduction: The reduction of the furan ring can produce a tetrahydrofuran derivative.
Substitution: Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives
Scientific Research Applications
4-(Furan-2-yl)-3-methylbutan-2-ol has several scientific research applications, including:
Medicinal Chemistry: Furan derivatives are known for their therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: Furan derivatives are used in the production of resins, agrochemicals, and other materials.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-3-methylbutan-2-ol depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
4-(Furan-2-yl)butan-2-one: This compound features a similar furan ring but with a ketone group instead of a hydroxyl group.
4-(3-Fluoro-4-methoxyphenyl)-4-(furan-2-yl)butan-2-one: This compound has additional substituents on the phenyl ring, making it structurally similar but with different chemical properties.
Uniqueness
4-(Furan-2-yl)-3-methylbutan-2-ol is unique due to the presence of both a furan ring and a hydroxyl group. This combination allows for a wide range of chemical reactions and potential applications. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s solubility and reactivity. Additionally, the furan ring provides aromatic stability and can engage in various π-π interactions, making the compound valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-(furan-2-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C9H14O2/c1-7(8(2)10)6-9-4-3-5-11-9/h3-5,7-8,10H,6H2,1-2H3 |
InChI Key |
GZDACRYYQSLFBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CO1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(But-2-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid](/img/structure/B13274743.png)
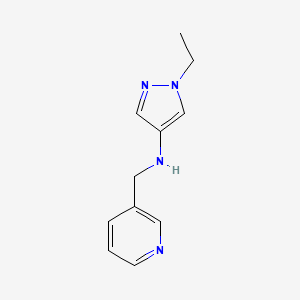

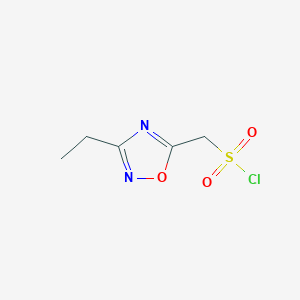


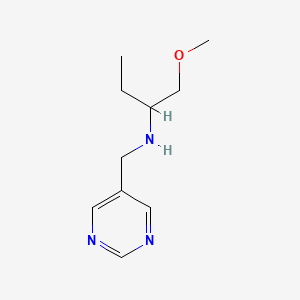
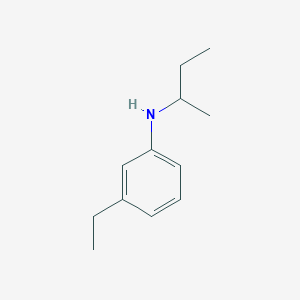
![N-propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B13274804.png)

![2-{[(2-Chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13274808.png)
![Ethyl[2-(pyrimidin-2-yl)ethyl]amine](/img/structure/B13274811.png)
![N-[3-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13274817.png)
![5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B13274824.png)
